2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile

Optoelectronic materials Nonlinear optics Conjugation length

Sourcing for a Knoevenagel-derived building block with genuine structural differentiation? This extended propenylidene malononitrile combines a 4-chlorophenyl donor and a gem-dinitrile acceptor, delivering 2–5× higher predicted hyperpolarizability than simpler 4-chlorobenzylidene analogs. The 4-chloro substituent is purpose-built for downstream Suzuki or Buchwald–Hartwig diversification—ideal for SAR libraries targeting ALDH isoforms, antifungal leads, or solid-state NLO chromophores. No catechol interference, no generic equivalence.

Molecular Formula C18H11ClN2
Molecular Weight 290.75
CAS No. 1449135-82-3
Cat. No. B2413929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile
CAS1449135-82-3
Molecular FormulaC18H11ClN2
Molecular Weight290.75
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C18H11ClN2/c19-17-9-7-15(8-10-17)18(16(12-20)13-21)11-6-14-4-2-1-3-5-14/h1-11H/b11-6+
InChIKeyCOTGTGMFRJSGBS-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile (CAS 1449135-82-3): Structural Identity and Compound-Class Context for Procurement Decisions


2-[(2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile (CAS 1449135-82-3; molecular formula C₁₈H₁₁ClN₂; MW 290.75 g/mol) is an arylidene malononitrile derivative featuring an extended conjugated π-system comprising a 4-chlorophenyl ring and a phenyl ring bridged through a propenylidene linkage to a geminal dinitrile (malononitrile) acceptor . The compound belongs to the broader class of Knoevenagel condensation products derived from active methylene compounds and carbonyl substrates, a scaffold widely employed as a versatile intermediate in heterocyclic synthesis and as a precursor to biologically active molecules [1]. Unlike simpler benzylidene malononitriles, the extended styryl conjugation and the specific 4-chloro substitution pattern on the aromatic ring confer distinct electronic, steric, and reactivity characteristics that influence both its synthetic utility and potential bioactivity profile relative to closely related analogs [2].

Why Arylidene Malononitrile Analogs Cannot Be Freely Substituted for 2-[(2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile in Research and Development Workflows


Generic substitution within the arylidene malononitrile class is precluded by the compound-specific combination of an extended diphenylpropenylidene conjugation pathway and a single electron-withdrawing 4-chloro substituent. Simpler benzylidene malononitriles (e.g., 4-chlorobenzylidenemalononitrile, CAS 1867-38-5) lack the additional phenyl ring and associated extended π-delocalization, which alters UV-Vis absorption profiles, redox behavior, and the spatial geometry of the molecule [1]. Conversely, analogs bearing different substitution patterns (e.g., 2,4-dichloro, 4-methoxy, or 3,4-dihydroxy) exhibit divergent electronic properties, hydrogen-bonding capacity, and metabolic stability that directly impact reactivity in downstream heterocyclization reactions and any enzyme inhibition profiles [2]. The presence of the 4-chloro substituent specifically modulates the electrophilicity of the β-carbon in the enone-like system, affecting both the rate of nucleophilic addition and the compound's behavior as a Michael acceptor—parameters that cannot be replicated by non-halogenated or differently halogenated congeners [3]. The following evidence dimensions quantify these differentiation points.

Quantitative Differentiation Evidence for 2-[(2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile (CAS 1449135-82-3) Against Closest Analogs


Extended π-Conjugation Length and Calculated Optical Band Gap vs. 4-Chlorobenzylidenemalononitrile

The target compound possesses an extended conjugation pathway spanning three aromatic/olefinic units (Ph–CH=CH–C(Ph-Cl)=C(CN)₂) compared to the two-unit system in 4-chlorobenzylidenemalononitrile (Cl-Ph–CH=C(CN)₂, CAS 1867-38-5). This structural extension is predicted to reduce the HOMO-LUMO gap and red-shift the UV-Vis absorption maximum. For closely related arylidene malononitrile derivatives, each additional conjugated double bond typically reduces the optical band gap by approximately 0.3–0.6 eV and shifts λₘₐₓ bathochromically by 30–60 nm [1]. While direct experimental UV-Vis data for CAS 1449135-82-3 remain unpublished in the peer-reviewed literature, calculated molecular descriptors indicate a ClogP of approximately 4.5–5.0 and a topological polar surface area (TPSA) of 47.6 Ų , consistent with enhanced membrane permeability relative to more polar benzylidene analogs bearing hydroxyl or carboxyl substituents.

Optoelectronic materials Nonlinear optics Conjugation length

4-Chloro Substituent Electronic Effect on β-Carbon Electrophilicity vs. 4-Methoxy and Unsubstituted Phenyl Analogs

The 4-chloro substituent exerts a moderate electron-withdrawing inductive effect (σₚ = +0.23) that increases the electrophilicity of the β-carbon in the α,β-unsaturated dinitrile system relative to electron-donating substituents. In arylidene malononitrile class compounds, Hammett σₚ constants correlate linearly with the rate of nucleophilic addition at the β-position (ρ ≈ +0.8 to +1.2 for amine and thiol nucleophiles) [1]. Compared to the 4-methoxy analog (σₚ = −0.27), the 4-chloro derivative is predicted to exhibit a rate enhancement of approximately 2- to 5-fold for Michael addition reactions under identical conditions. This reactivity difference is critical for synthetic applications where the arylidene malononitrile serves as a substrate in cyclocondensation reactions with binucleophiles (e.g., hydrazines, amidines, thioureas) to form pyrazoles, pyrimidines, and thiophenes [2].

Michael acceptor reactivity Heterocyclic synthesis Nucleophilic addition

Synthetic Accessibility via Knoevenagel Condensation: Class-Level Yield Benchmarks vs. Multi-Step Routes to Indolocarbazole Alkaloids

Arylidene malononitriles are routinely synthesized in a single step via base-catalyzed Knoevenagel condensation of the corresponding carbonyl compound with malononitrile. Literature precedent for structurally analogous arylidene malononitriles demonstrates that solvent-free or aqueous Knoevenagel protocols can achieve yields of 85–98% within 5–30 minutes at room temperature [1]. This contrasts sharply with compounds bearing the same molecular formula but different constitutional connectivity—such as 3-chloro-11,12-dihydroindolo[2,3-a]carbazole (also C₁₈H₁₁ClN₂)—which require multi-step total synthesis involving Fischer indolization and olefin metathesis sequences [2]. For procurement decisions, the one-step accessibility of the target compound translates to lower synthetic cost, higher achievable purity, and reduced lead time relative to isomeric structures requiring complex heterocyclic construction.

Knoevenagel condensation One-step synthesis Green chemistry

Absence of PAINS Alert Functionality vs. 3,4-Dihydroxybenzylidene Malononitrile Derivatives

The target compound lacks the catechol (3,4-dihydroxyphenyl) motif that renders compounds such as 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) susceptible to classification as Pan-Assay Interference Compounds (PAINS). The 4-chlorophenyl group is redox-inert under standard assay conditions, whereas the catechol moiety in BMN11 and related analogs can undergo oxidation to ortho-quinones, generating reactive oxygen species and causing non-specific protein modification that produces false-positive readouts in biochemical assays [1]. For BMN11, tyrosinase inhibition (IC₅₀ = 17.05 μM) has been documented, but the mechanism involves redox cycling rather than specific active-site binding, raising concerns about target selectivity [2]. The 4-chloro analog eliminates this confounding redox activity while retaining the electrophilic β-carbon for covalent target engagement.

PAINS filter Drug-likeness Assay interference

Recommended Research and Industrial Application Scenarios for 2-[(2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile Based on Differential Evidence


Heterocyclic Library Synthesis via Cyclocondensation with Binucleophiles

The compound serves as a privileged building block for the one-pot synthesis of polysubstituted pyrazoles, pyrimidines, pyridines, and thiophenes through cyclocondensation with hydrazines, amidines, cyanothioacetamide, or activated methylene nucleophiles [1]. The 4-chloro substituent provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to diversify the heterocyclic scaffold, while the extended conjugation from the styryl moiety can impart fluorescence properties to the resulting heterocyclic products. The single-step Knoevenagel accessibility of the starting material supports efficient parallel library production [2].

ALDH Isoenzyme Chemical Probe Development

Benzylidenemalononitrile derivatives, as a compound class, have demonstrated inhibitory activity against aldehyde dehydrogenase (ALDH) isoenzymes implicated in cancer stem cell resistance and ethanol metabolism [3]. The 4-chloro substitution pattern on the target compound balances lipophilicity and electrophilicity for potential ALDH1A1, ALDH2, or ALDH3A1 engagement without introducing the redox-liable catechol functionality that generates assay interference. The compound is suitable for structure-activity relationship (SAR) studies aimed at achieving isoform selectivity within the ALDH family, particularly when benchmarked against multi-isoform inhibitors such as CB29 [4].

Nonlinear Optical (NLO) Chromophore and Fluorescent Probe Design

The donor-π-acceptor (D-π-A) architecture—where the chlorophenyl/phenyl system acts as the donor region and the gem-dinitrile group serves as the strong electron acceptor—makes this compound a candidate for second-order nonlinear optical materials and fluorescent probes [5]. Compared to 4-chlorobenzylidenemalononitrile, the extended conjugation length of the target compound is predicted to enhance the first hyperpolarizability (β) by a factor of 2–5 based on class-level trends in arylidene malononitrile NLO chromophores. The absence of hydrogen-bond donors (no -OH, -NH groups) minimizes aggregation-caused quenching in solid-state applications.

Antimicrobial Scaffold Optimization

Arylidene malononitrile derivatives have exhibited moderate antibacterial and antifungal activities in phenotypic screening assays [6]. The target compound, with its chloro substituent enhancing membrane permeability (ClogP ~4.5–5.0) and its extended conjugation potentially facilitating DNA intercalation or enzyme active-site binding, represents a starting point for medicinal chemistry optimization against Gram-positive bacterial strains or phytopathogenic fungi. The synthetic tractability of the scaffold supports rapid analog generation for hit-to-lead development [2].

Quote Request

Request a Quote for 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.